2-Tetradecyloxyaniline

Overview

Description

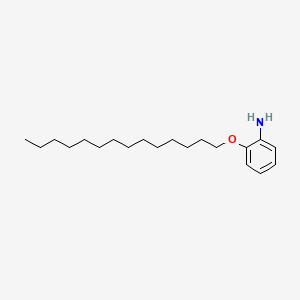

2-Tetradecyloxyaniline: is an organic compound with the molecular formula C20H35NO . It is characterized by a long alkyl chain attached to an aniline group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tetradecyloxyaniline typically involves the reaction of aniline with tetradecyl bromide in the presence of a base, such as potassium carbonate, to form the ether linkage. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecyloxyaniline can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated aniline derivatives.

Scientific Research Applications

Chemistry: 2-Tetradecyloxyaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to investigate membrane dynamics and protein-lipid interactions .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its long alkyl chain and aromatic ring make it suitable for applications in surfactants and lubricants .

Mechanism of Action

The mechanism of action of 2-Tetradecyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-associated processes. It may also interact with specific proteins, altering their function and activity .

Comparison with Similar Compounds

- 2-Decyloxyaniline

- 2-Dodecyloxyaniline

- 2-Hexadecyloxyaniline

Comparison: Compared to its analogs, 2-Tetradecyloxyaniline has a longer alkyl chain, which can influence its solubility, melting point, and interaction with biological membranes. This unique feature makes it particularly useful in applications requiring specific hydrophobic interactions .

Biological Activity

2-Tetradecyloxyaniline, a member of the alkoxy-substituted aniline family, has garnered attention in biological research due to its unique amphiphilic properties. This compound is characterized by a long hydrophobic tetradecyl chain and a hydrophilic aniline moiety, allowing it to interact effectively with biological membranes. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cellular interactions, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a tetradecyl group (C14H29) attached to an aniline (C6H7N) backbone, which contributes to its amphiphilic nature.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study published in the International Journal of Chemistry Research evaluated the antimicrobial effects of various synthesized compounds, including this compound. The results indicated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cellular Interactions

The amphiphilic nature of this compound allows it to interact with lipid membranes, which can influence cellular processes. Research indicates that the compound can disrupt membrane integrity at certain concentrations, leading to cell lysis in susceptible bacteria. This property is particularly relevant for developing new antimicrobial therapies targeting resistant strains .

Case Study: Membrane Interaction

In a study focusing on the interaction of amphiphilic compounds with cellular membranes, researchers observed that this compound could form micelles in aqueous solutions. These micelles were shown to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property suggests potential applications in drug delivery systems.

Case Study: Therapeutic Applications

Another investigation explored the use of this compound in formulations aimed at targeting liver tumors. The compound was incorporated into lipid-based delivery systems that improved the bioavailability of therapeutic agents. The results indicated enhanced therapeutic efficacy against tumor cells compared to traditional delivery methods .

Properties

IUPAC Name |

2-tetradecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-22-20-17-14-13-16-19(20)21/h13-14,16-17H,2-12,15,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZBAJOADDIGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068345 | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41710-89-8 | |

| Record name | 2-(Tetradecyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41710-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041710898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tetradecyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the potential applications of 2-tetradecyloxyaniline?

A1: While the abstract [] doesn't delve into specific applications, it highlights that this compound's properties make it suitable for various uses. The presence of both an amine and an alkoxy chain suggests potential applications in areas like:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.